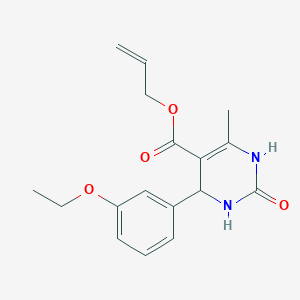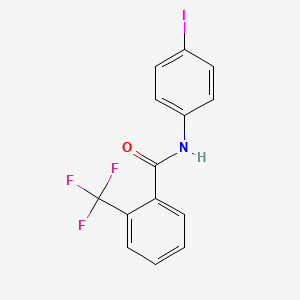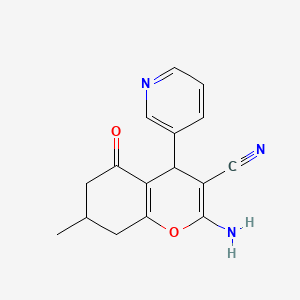![molecular formula C11H12ClN3O2 B5084241 N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)
N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first developed by Chiron Corporation and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of GSK-3, leading to a variety of cellular effects. The inhibition of GSK-3 by this compound has been shown to activate the Wnt/β-catenin pathway, which promotes cell proliferation and survival. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cellular signaling pathways, this compound has been shown to have a variety of biochemical and physiological effects. These include the regulation of glucose metabolism, the promotion of neurogenesis and axon growth, and the modulation of immune responses. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potency and selectivity as a GSK-3 inhibitor. This allows for the specific modulation of cellular signaling pathways without affecting other enzymes or pathways. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in cell culture and animal experiments. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in scientific research. One area of interest is the development of more potent and selective GSK-3 inhibitors, which may have improved therapeutic applications. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, particularly in the context of long-term use and in vivo experiments.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an oxalyl chloride intermediate. This intermediate is then reacted with isopropyl hydrazine to form the hydrazine intermediate, which is subsequently reacted with 4-chlorophenacyl bromide to form the final product.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been widely used in scientific research as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 by this compound has been shown to have a variety of effects on cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in embryonic development and cancer.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-7(2)14-15-11(17)10(16)13-9-5-3-8(12)4-6-9/h3-6H,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTBPJDALXTDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084164.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)

![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)
![2-isopropoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5084207.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)
![2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5084217.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
